

"Ionizable Lipid 4 applications in gene therapy"

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Compound of Interest		
Compound Name:	Ionizable Lipid 4	
Cat. No.:	B15573682	Get Quote

Note: The term "**Ionizable Lipid 4**" is a placeholder and does not correspond to a specific, publicly documented ionizable lipid. Therefore, this document utilizes DLin-MC3-DMA, a well-characterized and clinically validated ionizable lipid, as a representative example to provide detailed application notes and protocols. DLin-MC3-DMA was a key component in the first FDA-approved siRNA therapeutic, Onpattro, making it an exemplary model for gene therapy applications.[1]

Application Notes: DLin-MC3-DMA in Gene Therapy

Introduction

DLin-MC3-DMA is a potent, ionizable cationic lipid that has been pivotal in the advancement of nucleic acid therapeutics.[1][2] Its structure, (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate, features a pH-sensitive tertiary amine head group.[2][3] This allows it to remain neutral at physiological pH, minimizing toxicity, and become protonated (positively charged) within the acidic environment of endosomes.[2][3] This charge transition is crucial for its primary function: mediating the escape of encapsulated nucleic acid payloads from the endosome into the cytoplasm, a critical step for therapeutic efficacy.[2][4][5]

Primary Applications in Gene Therapy

DLin-MC3-DMA is a cornerstone of lipid nanoparticle (LNP) formulations for the delivery of various nucleic acid-based therapies:

• siRNA Delivery: DLin-MC3-DMA is highly effective for delivering small interfering RNA (siRNA), leading to potent gene silencing.[6][7] It has demonstrated remarkable efficacy in



silencing hepatic genes, with ED₅₀ (median effective dose) values as low as 0.005 mg/kg in mice and 0.03 mg/kg in non-human primates for silencing the Factor VII and transthyretin (TTR) genes, respectively.[6][8]

- mRNA Delivery: While newer lipids are often preferred for mRNA vaccine development,
 DLin-MC3-DMA has been instrumental in the foundational research of mRNA delivery.[2][9] It facilitates robust antigen expression by efficiently delivering mRNA into the cytoplasm for translation.[2]
- Plasmid DNA Delivery: DLin-MC3-DMA has also been explored for the delivery of plasmid DNA, showcasing its versatility in gene therapy applications.[7][10]
- Cancer Therapy: Emerging applications include the delivery of mRNA encoding for immunomodulatory proteins or siRNA targeting oncogenic drivers directly to the tumor microenvironment.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for DLin-MC3-DMA-based LNP formulations.

Table 1: LNP Formulation and Physicochemical Properties

Parameter	Typical Value	Reference
Molar Ratio (DLin-MC3- DMA:DSPC:Cholesterol:PEG- DMG)	50:10:38.5:1.5	[6][11]
Particle Diameter	< 100 nm	
siRNA Encapsulation Efficiency	> 95%	[6]
Optimal pKa for in vivo Activity	6.2 - 6.5	[6][8]
DLin-MC3-DMA pKa	6.44	[6]

Table 2: In Vivo Gene Silencing Efficacy



Target Gene	Model Organism	ED50 (siRNA)	Reference
Factor VII	Mice	0.005 mg/kg	[6][12]
Transthyretin (TTR)	Non-human Primates	0.03 mg/kg	[6][8]

Experimental Protocols

Protocol 1: Formulation of DLin-MC3-DMA LNPs for siRNA Delivery

This protocol describes a common method for preparing DLin-MC3-DMA LNPs using vortex mixing.

Materials:

- DLin-MC3-DMA
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)[13][11]
- Cholesterol[13][11]
- DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)[13][11]
- Absolute Ethanol[13][11]
- siRNA cargo
- 10 mM Citrate Buffer (pH 4.0)[13][11][14]
- 1x Phosphate-Buffered Saline (PBS), pH 7.4[13][14]
- RNase-free microcentrifuge tubes[13][11]
- Dialysis kit (MWCO 3.5 kDa)[13][11]

Procedure:

Preparation of Lipid Stock Solutions in Ethanol:



DLin-MC3-DMA: 75 mg/mL[13][14]

DSPC: 10 mg/mL[13][14]

Cholesterol: 10 mg/mL[13][14]

DMG-PEG 2000: 10 mg/mL[13][14]

- Ensure all lipids are fully dissolved. Gentle warming may be required for cholesterol.[15]
- Preparation of Complete Lipid Mixture:
 - Combine the lipid stock solutions to achieve a molar ratio of 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000).[13][11] For example, combine 13.3 μL of DLin-MC3-DMA, 24.6 μL of DSPC, 46.4 μL of cholesterol, and 11.7 μL of DMG-PEG 2000 solutions.[13][14] Mix thoroughly.[13][14]
- Preparation of siRNA Solution:
 - Prepare a 1 mg/mL stock solution of siRNA in 10 mM citrate buffer (pH 4.0).[14][15]
- LNP Formulation by Vortex Mixing:
 - \circ In an RNase-free tube, add 21 μL of the complete lipid mixture and 9 μL of ethanol. Mix well.[11][15]
 - In a separate RNase-free tube, combine 80 μL of 10 mM citrate buffer (pH 4.0) and 10 μL of the 1.0 mg/mL siRNA stock. Mix well.[11][15]
 - Set a vortex mixer to a moderate speed.[11][14]
 - While the siRNA buffer solution is vortexing, quickly add the 30 μL of the lipid-ethanol mixture.[14][15]
 - Continue vortexing for an additional 20–30 seconds.[14][15]
 - Incubate the resulting solution at room temperature for up to 15 minutes.[14][15]
- Purification and Buffer Exchange:



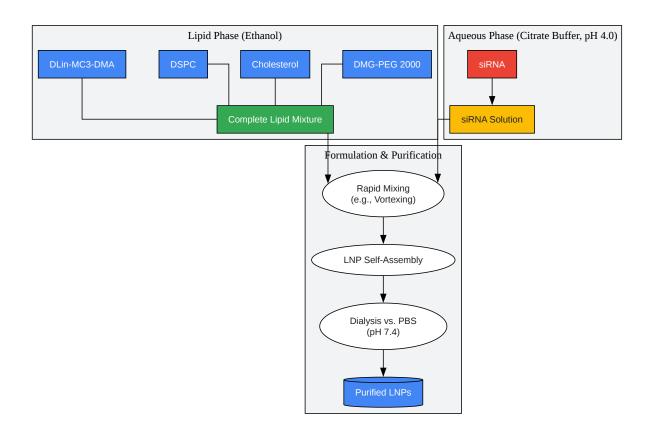
- Dialyze the LNP solution against 1x PBS (pH 7.4) for at least 1 hour using a dialysis kit to remove ethanol and raise the pH.[13][11][14] For more extensive purification, dialysis can be performed overnight.[14]
- After dialysis, transfer the purified LNP solution to a sterile, RNase-free tube.[13][14]

Protocol 2: Characterization of LNP Formulations

- Particle Size and Zeta Potential:
 - Measure the hydrodynamic diameter and zeta potential of the LNP suspension using Dynamic Light Scattering (DLS).
- Encapsulation Efficiency:
 - Use a RiboGreen assay to determine the siRNA concentration and encapsulation efficiency.[16]
 - Measure the fluorescence of the LNP sample with and without the addition of a detergent like Triton X-100.[16][17] The difference in fluorescence corresponds to the amount of encapsulated siRNA.

Visualizations

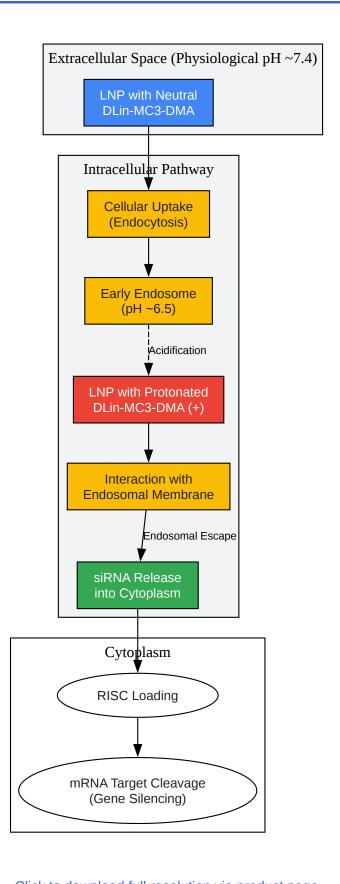




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Caption: Workflow for DLin-MC3-DMA LNP Formulation.





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